Cas no 1589485-37-9 (potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide)

Potassium trifluoro-2-(trifluoromethyl)cyclopropylboranuide is a specialized organoboron reagent featuring a cyclopropyl backbone substituted with trifluoromethyl and trifluoroboronate groups. Its unique structure enhances reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it serves as a stable yet highly efficient boronate source. The electron-withdrawing trifluoromethyl group improves electrophilic character, facilitating transformations with challenging substrates. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where cyclopropane motifs and fluorinated groups are desirable. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a practical choice for precision synthetic applications. The reagent is typically handled under inert atmospheres to preserve its integrity.
potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide structure
1589485-37-9 structure
商品名:potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide
CAS番号:1589485-37-9
MF:
メガワット:
CID:4787197
PubChem ID:165841394

potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide 化学的及び物理的性質

名前と識別子

    • potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide

potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1704514-1mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
1mg
$1086.0 2022-02-28
Enamine
EN300-1704514-20mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
20mg
$1086.0 2022-02-28
Enamine
EN300-1704514-250mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
250mg
$1021.0 2022-02-28
Enamine
EN300-1704514-500mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
500mg
$1043.0 2022-02-28
Enamine
EN300-1704514-10mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
10mg
$1086.0 2022-02-28
Enamine
EN300-1704514-0.05g
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
0.05g
$1140.0 2023-09-20
Enamine
EN300-1704514-0.25g
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
0.25g
$1249.0 2023-09-20
Enamine
EN300-1704514-100mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
100mg
$956.0 2022-02-28
Enamine
EN300-1704514-5g
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
5g
$3935.0 2023-09-20
Enamine
EN300-1704514-25mg
potassium trifluoro[2-(trifluoromethyl)cyclopropyl]boranuide
1589485-37-9
25mg
$1086.0 2022-02-28

potassium trifluoro2-(trifluoromethyl)cyclopropylboranuide 関連文献

potassium trifluoro2-(trifluoromethyl)cyclopropylboranuideに関する追加情報

Introduction to Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide (CAS No. 1589485-37-9)

Chemistry has always been at the forefront of innovation, particularly in the field of pharmaceuticals, where novel compounds continue to revolutionize treatment modalities. One such compound, Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide, with the CAS number 1589485-37-9, stands out due to its unique structural and functional properties. This compound has garnered significant attention in recent years, primarily because of its potential applications in drug development and synthetic chemistry.

The molecular structure of Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide is characterized by a boron atom bonded to a trifluoromethyl group and a cyclopropyl ring, further coordinated with a potassium ion. This configuration imparts exceptional reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group enhances the compound's electronic properties, which is particularly useful in designing molecules with specific biological activities.

In recent years, there has been a surge in research focusing on boron-containing compounds due to their diverse applications in medicinal chemistry. Boronic acids and their derivatives are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The boronate esters derived from Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide are particularly interesting because they exhibit high selectivity and yield in these reactions.

One of the most compelling aspects of this compound is its potential use in the development of new pharmaceuticals. The trifluoromethyl group is a common moiety in many drugs due to its ability to modulate metabolic pathways and enhance binding affinity. Additionally, the cyclopropyl ring can contribute to the overall bioavailability and pharmacokinetic properties of a drug molecule. Researchers have been exploring how incorporating this compound into drug candidates could lead to more effective treatments for various diseases.

The synthesis of Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide is an intricate process that requires precise control over reaction conditions. The compound is typically prepared through multi-step organic synthesis involving halogenation, boronation, and deprotonation steps. Advanced techniques such as transition-metal catalysis have been employed to optimize these reactions, ensuring high purity and yield.

In academic research, this compound has been used as a building block for more complex molecules. For instance, it has been employed in the synthesis of novel heterocyclic compounds that exhibit promising biological activities. The versatility of Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide makes it an indispensable tool for chemists working on cutting-edge pharmaceutical projects.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in drug synthesis. Several companies are currently exploring its use in developing new therapies for conditions such as cancer, inflammation, and infectious diseases. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects on key biological targets.

The environmental impact of using Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide in pharmaceutical synthesis is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where the goal is to develop processes that are both efficient and environmentally friendly.

The future prospects for this compound are bright, with ongoing research expected to uncover new applications and refine synthetic methodologies. As our understanding of molecular interactions continues to grow, so too will the utility of compounds like Potassium Trifluoro-2-(trifluoromethyl)cyclopropylboranuide. It is clear that this boron-containing derivative will remain a cornerstone of innovation in both academic research and industrial applications.

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